molecular formula C6H8N2O3 B2395503 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006469-47-1

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2395503
CAS No.: 1006469-47-1
M. Wt: 156.141
InChI Key: NUHXGWJMJWTPGI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, followed by ring opening to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: 1-(2-Carboxyethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

    1-(2-Hydroxyethyl)-1H-pyrrole-4-carboxylic acid: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the hydroxyethyl and carboxylic acid groups on the pyrazole ring provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXGWJMJWTPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006469-47-1
Record name 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
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